(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid
Description
This compound is a chiral amino acid derivative featuring:
- A (2S) -configured α-carbon with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
- A 3-(oxan-4-yloxy) substituent, where the oxan-4-yloxy group denotes a tetrahydropyran-4-yl ether linkage.
- A propanoic acid backbone.
The Boc group enhances stability during synthetic processes, while the oxan-4-yloxy ether introduces steric bulk and polarity. This structure is critical in peptide synthesis and medicinal chemistry, particularly for modulating solubility and bioavailability .
Properties
CAS No. |
2375248-87-4 |
|---|---|
Molecular Formula |
C13H23NO6 |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yloxy)propanoic acid |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-10(11(15)16)8-19-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
FWGJYHRFHSLXJY-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC1CCOCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1CCOCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
This method leverages the reactivity of L-serine derivatives to form the oxan-4-yloxy ether.
Step 1: Activation of β-Hydroxyl Group
L-Serine methyl ester is treated with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C to form the mesylate intermediate. The reaction proceeds quantitatively within 2 hours, as confirmed by TLC monitoring.
Step 2: Etherification with Tetrahydropyran-4-ol
The mesylate intermediate reacts with tetrahydropyran-4-ol (1.2 equiv) in the presence of potassium carbonate (3.0 equiv) in DMF at 80°C for 12 hours. The oxan-4-yloxy group is introduced with 78% yield, though competing elimination reactions may reduce efficiency.
Step 3: Boc Protection
The free amino group is protected using Boc anhydride (1.5 equiv) and 4-dimethylaminopyridine (DMAP) in THF at room temperature for 6 hours, achieving >95% conversion.
Step 4: Ester Hydrolysis
The methyl ester is hydrolyzed using lithium hydroxide (2.0 equiv) in a THF/water (1:1) mixture at 23°C for 7 hours, yielding the carboxylic acid with 90% purity.
Mitsunobu Reaction-Based Synthesis
The Mitsunobu reaction offers superior stereochemical control for ether formation.
Step 1: Mitsunobu Coupling
Boc-protected L-serine methyl ester (1.0 equiv) is combined with tetrahydropyran-4-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in anhydrous THF at 0°C. The reaction is warmed to room temperature and stirred for 24 hours, achieving an 85% yield of the ether product.
Step 2: Ester Hydrolysis
Identical to Step 4 in the nucleophilic substitution route, lithium hydroxide mediates hydrolysis to the carboxylic acid.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that DMF outperforms THF in nucleophilic substitutions due to its polar aprotic nature, which stabilizes the transition state. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reaction rates by 30% in etherification steps.
Table 1: Solvent Impact on Etherification Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 78 |
| THF | 18 | 65 |
| Acetonitrile | 24 | 52 |
Temperature and Stereochemical Integrity
Elevated temperatures (>80°C) during etherification risk racemization of the chiral center. Controlled experiments at 60°C show <2% epimerization, whereas 80°C induces 8% racemization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 3.40–3.80 (m, 4H, oxan CH₂), 4.20 (q, 1H, α-CH), 5.10 (d, 1H, NH).
High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₃H₂₃NO₅ [M+H]⁺: 274.1654; Found: 274.1651.
Challenges and Troubleshooting
Competing Elimination Reactions
In nucleophilic substitutions, the β-hydroxyl group’s mesylate intermediate may undergo elimination to form dehydroalanine derivatives. Adding 2,6-lutidine as a proton scavenger reduces elimination by 40%.
Boc Group Stability
The Boc group is susceptible to cleavage under strongly acidic or basic conditions. Maintaining pH 7–8 during hydrolysis ensures >90% Boc retention.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Stereochemical Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 85 | 92 |
| Mitsunobu Reaction | 85 | 90 | 98 |
The Mitsunobu route offers higher stereochemical fidelity but requires costly reagents (DEAD, Ph₃P). Industrial-scale productions often favor nucleophilic substitutions for cost-effectiveness.
Industrial-Scale Production Considerations
Catalyst Recycling: Rhodium catalysts from hydrogenation steps (analogous to) are recovered via silica filtration, reducing costs by 15%.
Continuous Flow Systems: Tubular reactors minimize reaction times for ester hydrolysis, achieving 95% conversion in 2 hours versus 7 hours in batch processes .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance the pharmacological properties of new drugs. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines during chemical reactions, facilitating the synthesis of complex molecules without unwanted side reactions.
Peptide Synthesis
In peptide synthesis, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid is utilized as a building block for generating peptides with specific functionalities. The oxan-4-yloxy group can impart unique properties to the resulting peptides, potentially enhancing their stability and bioactivity. This application is particularly relevant in developing therapeutic peptides that require precise structural configurations.
Drug Development
The compound's ability to act as a versatile building block makes it valuable in drug development processes. It can be incorporated into larger molecular frameworks to create novel therapeutics targeting various diseases, including cancer and metabolic disorders. Researchers have explored its potential in designing inhibitors and modulators that interact with biological targets effectively.
Case Study 1: Synthesis of Novel Peptides
Research has demonstrated the successful incorporation of this compound into peptide sequences aimed at improving their therapeutic efficacy. In one study, peptides synthesized with this compound exhibited enhanced binding affinity to their target receptors compared to traditional peptide sequences lacking the oxan-4-yloxy moiety.
Case Study 2: Development of Anticancer Agents
Another study focused on utilizing this compound in the synthesis of anticancer agents. The modified peptides showed significant cytotoxic activity against various cancer cell lines, indicating that the structural modifications introduced by this compound could lead to promising therapeutic candidates.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the oxan-4-yloxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in the synthesis of biologically active compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
Similar compounds differ in substituents at the β-carbon, stereochemistry, and protecting groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
Substituent Effects: Oxan-4-yloxy vs. Aromatic vs. Aliphatic Substituents: Phenyl derivatives (e.g., 4-chloro-3-fluorophenyl) exhibit higher molecular weights and lower solubility due to hydrophobic interactions, whereas oxan-based substituents balance hydrophilicity and steric effects .
Stereochemical Impact: The (2S) configuration aligns with natural amino acid chirality, critical for peptide synthesis. The (2R) enantiomer (e.g., CAS 1393524-16-7) may exhibit divergent biological activity or synthetic utility .
Synthetic Considerations :
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid, commonly referred to as Boc-oxan-4-yl-propanoic acid, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound is primarily utilized in organic synthesis and peptide chemistry due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its utility by providing a protective mechanism for the amino group, facilitating various chemical reactions and interactions with biological systems.
Structural Characteristics
The molecular formula of this compound is C13H23NO5, with a molecular weight of 273.33 g/mol. The structural features include:
- A tert-butoxycarbonyl (Boc) group that protects the amino functionality.
- An oxan-4-yloxy moiety, which contributes to its biological activity.
- A propanoic acid backbone that allows for further modifications and interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including enzyme inhibition and modulation of biochemical pathways. The compound's ability to interact with specific enzymes and receptors suggests potential applications in drug development.
Enzyme Interaction Studies
Studies have shown that this compound can modulate enzyme activity, which may influence metabolic pathways or cellular responses. For instance, compounds with similar structures have been investigated for their roles in inhibiting enzymes involved in critical biochemical processes.
Case Studies and Research Findings
- Enzyme Inhibition : Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes. For example, studies on related compounds indicated significant inhibition of proteases, which are vital in various physiological processes.
- Cellular Response Modulation : In vitro studies revealed that this compound could modulate cellular responses by interacting with signaling pathways. This suggests potential therapeutic applications in diseases where these pathways are disrupted.
- Pharmacological Applications : The structural characteristics of this compound make it a candidate for further exploration in pharmacology, particularly as a scaffold for developing new drugs targeting specific diseases.
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C13H23NO5 | Contains an oxan-4-yloxy moiety |
| (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid | C14H25NO5 | Different stereochemistry at the propanoic acid backbone |
| 2-{[(tert-butoxy)carbonyl]amino}-3-tetrahydro-2H-pyran-4-y propanoic acid | C13H23NO5 | Incorporates a tetrahydro-pyran ring instead of an oxan moiety |
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in synthesizing this compound?
The Boc group serves as a temporary protecting agent for the amino functionality during peptide synthesis, preventing unwanted side reactions (e.g., acylation or oxidation). This allows selective modification of the carboxylic acid or hydroxyl groups. After synthesis, the Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine. The oxan-4-yloxy substituent remains intact during deprotection due to its stability under acidic conditions .
Methodology :
- Protection : React the amino group with Boc-Cl in the presence of a base (e.g., triethylamine) in THF or DCM.
- Deprotection : Use TFA:DCM (1:1 v/v) for 30–60 minutes at 0–25°C .
Q. How is the oxan-4-yloxy group incorporated into the propanoic acid backbone?
The oxan-4-yloxy (tetrahydropyranyloxy) group is introduced via nucleophilic substitution or Mitsunobu reaction. For example:
- React 3-hydroxypropanoic acid derivatives with oxan-4-yl bromide under basic conditions (e.g., NaH in DMF).
- Use Mitsunobu conditions (DIAD, PPh₃) to couple oxan-4-ol to a serine-derived intermediate .
Key Considerations :
- Steric hindrance from the tetrahydropyran ring may require elevated temperatures (40–60°C).
- Monitor regioselectivity using LC-MS to confirm substitution at the correct position .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example:
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions.
- Temperature : Higher temperatures (50–70°C) improve reaction rates but may increase side products.
- Catalysis : DMAP accelerates coupling reactions in Boc-protected intermediates .
Data Contradiction Analysis : Discrepancies in reported yields (e.g., 60% vs. 85%) often arise from differences in:
- Purification methods (HPLC vs. column chromatography).
- Stoichiometry of reagents (e.g., 1.2 eq. vs. 2.0 eq. of oxan-4-yl bromide) .
Q. What strategies validate the stereochemical integrity of the (2S) configuration?
Use chiral analytical techniques:
- Chiral HPLC : Compare retention times with enantiomerically pure standards.
- Circular Dichroism (CD) : Confirm Cotton effects consistent with L-amino acid derivatives.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Case Study : In a 2023 study, (2S)-configured analogs showed 20% higher enzymatic stability than (2R)-isomers, attributed to optimal spatial alignment with protease active sites .
Q. How does the oxan-4-yloxy substituent influence solubility and bioactivity?
The tetrahydropyran ring enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Comparative
| Property | Oxan-4-yloxy Derivative | Phenyl Derivative |
|---|---|---|
| LogP (experimental) | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Solubility (mg/mL, H₂O) | 0.15 | 0.02 |
| IC₅₀ (μM, Target Enzyme) | 12.4 | 45.6 |
Source: Analogous compounds from enzymatic assays in and .
Mechanistic Insight : The ether oxygen in oxan-4-yloxy forms hydrogen bonds with catalytic residues (e.g., serine proteases), enhancing binding affinity .
Q. How should researchers address stability issues during storage?
Stability is pH- and temperature-dependent:
- Storage : -20°C under argon, dissolved in anhydrous DMSO or DMF to prevent hydrolysis.
- Degradation Signs : Presence of free amine (detected via ninhydrin test) or tert-butanol by GC-MS.
- Stabilizers : Add 1% BHT to prevent radical-mediated decomposition .
Methodological Tables
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 50–60°C | ↑ Yield by 15% |
| Boc-Cl Equivalents | 1.5 eq. | Minimizes di-Boc byproducts |
| Purification | Prep-HPLC (C18 column) | Purity >98% |
Derived from , and 15.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
